molecular formula C21H28N4O2S B10887283 2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one

2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one

Cat. No.: B10887283
M. Wt: 400.5 g/mol
InChI Key: LIDHBKYKWINGDR-UHFFFAOYSA-N
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Description

2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one is a complex organic compound that features a unique combination of adamantyl, pyrazole, and thiazolanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one typically involves multiple steps:

    Formation of the Adamantyl-Pyrazole Intermediate: The initial step involves the synthesis of the adamantyl-pyrazole intermediate. This can be achieved by reacting 1-adamantylamine with 3-chloropyrazole under basic conditions.

    Formation of the Thiazolanone Ring: The next step involves the formation of the thiazolanone ring. This can be achieved by reacting the adamantyl-pyrazole intermediate with 2-furanylmethyl isothiocyanate under reflux conditions.

    Cyclization and Final Product Formation: The final step involves the cyclization of the intermediate to form the desired product. This can be achieved by heating the intermediate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and pyrazole moieties.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiazolanone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the adamantyl and pyrazole moieties.

    Reduction: Amino derivatives of the imino group.

    Substitution: Substituted derivatives at the pyrazole and thiazolanone rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound can be used as a probe to study the interactions between proteins and small molecules. Its unique structure allows for the investigation of binding sites and the development of new inhibitors.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its unique structure allows for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Industry

In industry, the compound can be used as a precursor for the synthesis of advanced materials. Its unique structure allows for the development of new polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The adamantyl moiety can interact with hydrophobic pockets in proteins, while the pyrazole and thiazolanone rings can form hydrogen bonds and other interactions with amino acid residues. These interactions can lead to the inhibition of protein function and the modulation of various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of adamantyl, pyrazole, and thiazolanone moieties. This unique structure allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H28N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[1-(1-adamantyl)pyrazol-3-yl]imino-3-(oxolan-2-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H28N4O2S/c26-19-13-28-20(24(19)12-17-2-1-5-27-17)22-18-3-4-25(23-18)21-9-14-6-15(10-21)8-16(7-14)11-21/h3-4,14-17H,1-2,5-13H2

InChI Key

LIDHBKYKWINGDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=O)CSC2=NC3=NN(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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